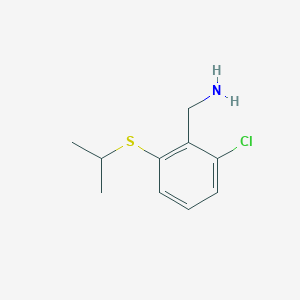
(2-Chloro-6-(isopropylthio)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-(isopropylthio)phenyl)methanamine is an organic compound with the molecular formula C10H14ClNS It features a phenyl ring substituted with a chlorine atom at the 2-position, an isopropylthio group at the 6-position, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-nitrophenylmethanamine, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for (2-Chloro-6-(isopropylthio)phenyl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-(isopropylthio)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursors can be reduced to form the amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-6-(isopropylthio)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of an isopropylthio group.
(2-Chloro-6-(difluoromethoxy)phenyl)methanamine: Contains a difluoromethoxy group, which may alter its chemical properties and biological activity.
Uniqueness
(2-Chloro-6-(isopropylthio)phenyl)methanamine is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Biological Activity
(2-Chloro-6-(isopropylthio)phenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring with an isopropylthio group, which significantly influences its biological properties. The presence of the thiol group is particularly noteworthy as it can participate in various biochemical interactions.
Research indicates that this compound may act primarily through inhibition of specific kinases, which are crucial in regulating cellular processes such as proliferation and survival.
- Kinase Inhibition :
- Cellular Effects :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the isopropylthio group can significantly affect the biological activity of the compound. For instance:
- Substituting different groups on the phenyl ring alters the binding affinity to target kinases.
- The presence of electron-withdrawing groups enhances activity, while bulky groups may hinder it .
1. Cancer Cell Lines
A study evaluated the efficacy of this compound on multiple myeloma-derived L363 cells using a colorimetric MTS assay. The results indicated a significant reduction in cell viability at concentrations correlating with its IC50 values, confirming its potential as an anticancer agent .
2. Kinase Selectivity
In another investigation focusing on kinase selectivity, the compound was tested against a panel of kinases. It exhibited selective inhibition of STK17B over STK17A at concentrations as low as 1 μM, highlighting its potential for targeted therapy in cancers associated with STK17B overexpression .
Data Tables
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
(2-chloro-6-propan-2-ylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C10H14ClNS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
PICKLNLOFMWJRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















